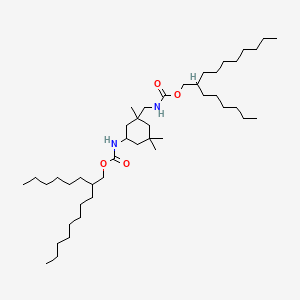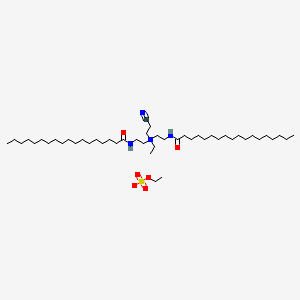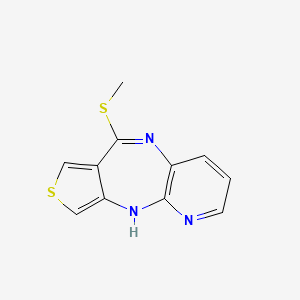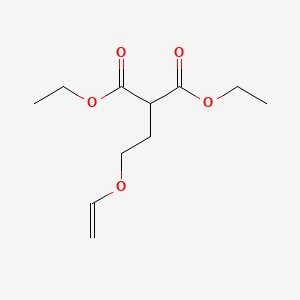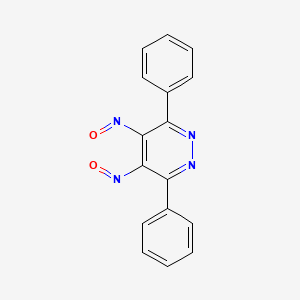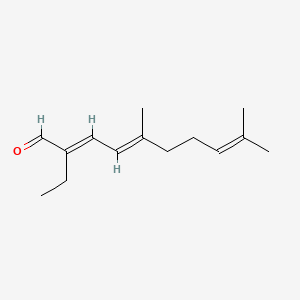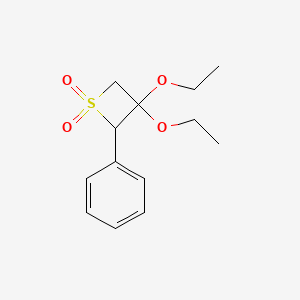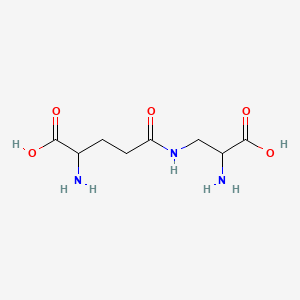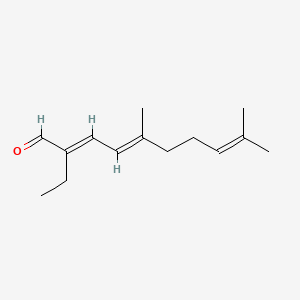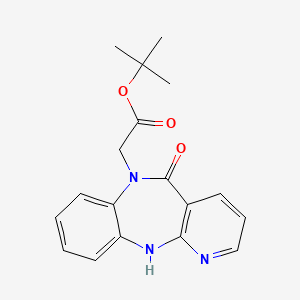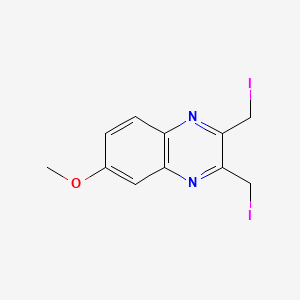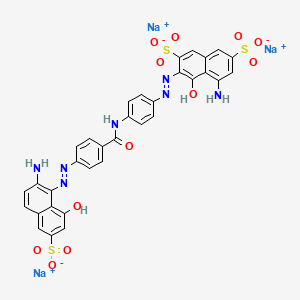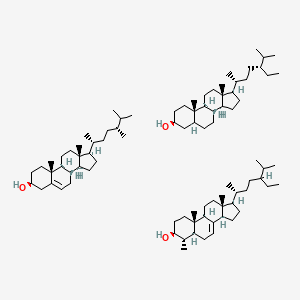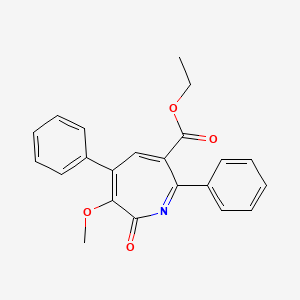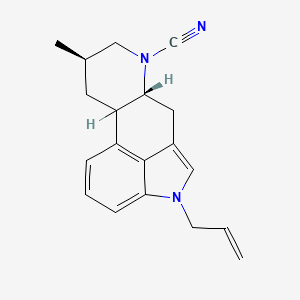
1-Allyl-6-cyano-6-norfestuclavine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-6-cyano-6-norfestuclavine is a complex organic compound with the molecular formula C19H21N3. It belongs to the class of clavine alkaloids, which are known for their diverse biological activities. This compound features a unique structure with multiple rings and functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-Allyl-6-cyano-6-norfestuclavine involves several steps, typically starting from simpler precursors. One common synthetic route includes the alkylation of norclavine derivatives followed by cyanation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Allyl-6-cyano-6-norfestuclavine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
1-Allyl-6-cyano-6-norfestuclavine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism by which 1-Allyl-6-cyano-6-norfestuclavine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to interfere with cellular processes such as DNA replication and repair, leading to cell death .
Comparison with Similar Compounds
1-Allyl-6-cyano-6-norfestuclavine can be compared with other clavine alkaloids such as:
- Festuclavine
- 17-Bromofestuclavine
- 1-Allylelymoclavine
- 1-Methyllysergol methyl ether These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of the allyl and cyano groups, which contribute to its distinct chemical reactivity and biological effects .
Conclusion
This compound is a fascinating compound with significant potential in various fields of research. Its complex structure and diverse reactivity make it a valuable subject for further study and application.
Properties
CAS No. |
98931-07-8 |
|---|---|
Molecular Formula |
C19H21N3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(6aR,9R)-9-methyl-4-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-7-carbonitrile |
InChI |
InChI=1S/C19H21N3/c1-3-7-21-11-14-9-18-16(8-13(2)10-22(18)12-20)15-5-4-6-17(21)19(14)15/h3-6,11,13,16,18H,1,7-10H2,2H3/t13-,16?,18-/m1/s1 |
InChI Key |
ADCDISFHDLKFFS-DQYPLQBXSA-N |
Isomeric SMILES |
C[C@@H]1CC2[C@@H](CC3=CN(C4=CC=CC2=C34)CC=C)N(C1)C#N |
Canonical SMILES |
CC1CC2C(CC3=CN(C4=CC=CC2=C34)CC=C)N(C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


